molecular formula ClH2NO B8290986 Ketoamine hydrochloride

Ketoamine hydrochloride

Cat. No.: B8290986
M. Wt: 67.47 g/mol
InChI Key: OSDZHDOKXGSWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ketoamine hydrochloride refers to a class of organic compounds characterized by a ketone group and an amine group linked via a conjugated system. Its general structure includes an aryl group, a ketone, and an amine moiety, often stabilized by hydrogen bonding or resonance . The compound is synthesized through reactions such as the condensation of aryl aldehydes with aminoacetone derivatives, followed by hydrochloric acid treatment to form the hydrochloride salt . Key properties include:

  • Molecular formula: Varies by derivative; e.g., (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one hydrochloride (C₁₁H₁₂BrNO₂·HCl) .
  • Structural features: Bond lengths (e.g., C=O at 1.262 Å, C=C at 1.372 Å) and angles consistent with conjugated enone systems .
  • Applications: Intermediate in organic synthesis, precursor for anti-inflammatory agents, and component in covalent organic frameworks (COFs) .

Properties

Molecular Formula

ClH2NO

Molecular Weight

67.47 g/mol

IUPAC Name

nitroxyl;hydrochloride

InChI

InChI=1S/ClH.HNO/c;1-2/h1H;1H

InChI Key

OSDZHDOKXGSWOD-UHFFFAOYSA-N

Canonical SMILES

N=O.Cl

Origin of Product

United States

Scientific Research Applications

Anesthetic Applications

Ketoamine hydrochloride is primarily recognized for its role as a dissociative anesthetic. It is utilized in both human and veterinary medicine for the induction and maintenance of anesthesia.

  • FDA-Approved Uses : The compound is approved for use in surgical procedures requiring anesthesia but does not necessitate skeletal muscle relaxation. It can be administered alone or in combination with other anesthetic agents to enhance efficacy .
  • Emergency Medicine : In emergency settings, this compound is preferred due to its rapid onset of action and safety profile. It preserves airway reflexes and hemodynamic stability, making it suitable for patients with compromised respiratory function .

Psychiatric Applications

This compound has gained attention for its potential in treating psychiatric disorders, particularly treatment-resistant depression (TRD).

  • Clinical Efficacy : A series of case studies have demonstrated the effectiveness of repeated intravenous infusions of this compound in patients with TRD. For instance, one study reported that a 56-year-old male achieved remission after eight infusions, with mild dissociative symptoms that resolved quickly . Another patient experienced sustained remission lasting several months following similar treatment protocols.
  • Mechanism of Action : The compound acts as an NMDA receptor antagonist, which is believed to promote neuroplasticity and rapidly alleviate depressive symptoms. This mechanism distinguishes it from traditional antidepressants that often take weeks to show effects .

Pain Management

This compound is increasingly being utilized in pain management protocols, particularly in cases where conventional analgesics are ineffective.

  • Sub-Dissociative Dosing : Low-dose this compound has been employed effectively as an analgesic agent, especially for acute pain management in trauma cases. Studies indicate that it can reduce opioid consumption postoperatively while providing effective pain relief .
  • Applications in Chronic Pain : Research suggests that this compound may help manage chronic pain conditions by modulating pain pathways and reducing hyperalgesia associated with opioid use .

Veterinary Medicine

In veterinary practices, this compound is commonly used for anesthesia in various animal species.

  • Anesthetic Protocols : It is often part of balanced anesthesia protocols for small and large animals, providing both sedation and analgesia during surgical procedures . Its rapid onset and safety profile make it a preferred choice among veterinarians.

Research Insights and Future Directions

Ongoing research into this compound continues to reveal its multifaceted applications:

  • Neuroprotective Properties : Emerging studies suggest that the compound may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
  • Potential for Broader Psychiatric Use : As research progresses, there is potential for expanding the use of this compound beyond depression to other psychiatric disorders such as anxiety disorders and PTSD .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ketoamine hydrochloride shares functional groups with other bioactive and structural compounds. Below is a detailed comparison:

Structural and Functional Analogues

Compound Molecular Formula Key Features Applications Stability/Reactivity
This compound C₁₁H₁₂BrNO₂·HCl Brominated aryl group, dimethylaminoacetone, conjugated enone system Organic synthesis, anti-inflammatory research, COFs Stable at neutral pH; degrades at pH >9
Xanthiphenyl ketoamine HCl C₁₉H₂₁NO₂·HCl Biphenyl core, methylamino groups Anticancer research, polymer precursors Stable under reflux conditions
DeH-DHLNL (Ketoamine cross-link) C₁₈H₃₂N₂O₄ Reducible cross-link in collagen, lysine-derived aldehyde adducts Biomarker for glycation in diabetes Labile in acidic conditions
ADP-ribose glycation conjugate C₁₅H₂₂N₅O₁₃P₂ ADP-ribose linked to lysine via ketoamine bond Study of histone glycation in aging Degrades rapidly at pH 9 (t₁/₂ = 15 min)

Stability and Degradation

Parameter This compound Xanthiphenyl Ketoamine HCl ADP-ribose Glycation Conjugate
pH stability Stable at pH 3.5–4.5 Stable in ethanol/water mixtures Degrades at pH 9 (t₁/₂ = 15 min)
Thermal stability Decomposes >220°C Stable under reflux (6–9.5 hrs) N/A
Hydrolytic resistance Resistant in neutral buffers Susceptible to alkaline hydrolysis Highly labile

Key Research Findings

Organic Synthesis : this compound derivatives serve as intermediates for heterocyclic compounds (e.g., quinazolines) due to their reactive α,β-unsaturated ketone system .

Glycation Studies : Ketoamine adducts in collagen are critical markers for early-stage diabetes; their reduction correlates with improved glycemic control (NBT assay: 132 → 224 nmol/mL in diabetic models) .

Material Science : Conjugated ketoamines form COFs with high surface areas (e.g., 1,500 m²/g), enabling applications in gas storage and catalysis .

Preparation Methods

Flow Reactor Synthesis for Enhanced Purity

Microfluidic reactors have revolutionized ketamine hydrochloride production by enabling precise control over reaction parameters. In a method developed by Université de Liège, a solution of 1-[(2-chlorophenyl)(methylimino)methyl]cyclopentanol (IVa) in absolute ethanol (0.36 M) and hydrochloric acid in ethanol (0.9 M) was pumped through a PFA capillary reactor at 175°C under 250 psi pressure. This continuous-flow system achieved a 70% yield with >99% HPLC purity, surpassing batch methods in both efficiency and product quality. The residence time of 5 minutes minimized side reactions, demonstrating the superiority of flow chemistry for thermally sensitive intermediates.

Bromination Strategies: Transition to Safer Reagents

Early synthetic routes relied on hazardous bromine gas for the bromination of 2-chlorophenyl cyclopentyl ketone. Recent innovations substitute toxic bromine with N-bromosuccinimide (NBS), which improved conversion rates from 88% to 99% while eliminating safety risks associated with gaseous bromine. The optimized process employs methylamine and potassium carbonate (CH₃NH₂/K₂CO₃) to reduce methylamination reaction times from 80 to 15 hours, yielding 80% of the intermediate 1-((2-chlorophenyl)(methylimino)methyl)cyclopentanol hydrochloride with 99.5% purity.

Chiral Resolution and Enantiomeric Control

L-Tartaric Acid-Mediated Diastereomeric Separation

Racemic ketamine hydrochloride requires resolution into its pharmacologically active S-enantiomer. A method utilizing L-(+)-tartaric acid in acetone-water mixtures achieved 41.5% yield of S-ketamine-L-tartrate dihydrate with 99.72% chiral purity. The process involves heating ketamine racemate at 65°C, followed by gradual cooling to induce crystallization. Powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) confirmed the crystalline structure’s stability, with dehydration occurring at 110–130°C.

Hydrochloride Salt Formation from Free Base

Post-resolution, the S-ketamine free base is converted to its hydrochloride salt using aqueous sodium hydroxide and hydrochloric acid. Adjusting the pH to 10–11 precipitates the free base, which is then dissolved in ethanol and treated with HCl gas to yield S-ketamine hydrochloride at 98.5% purity. This step highlights the importance of pH control in minimizing residual solvents and unreacted intermediates.

Industrial-Scale Process Optimization

Kilogram-Scale Production Improvements

A kilogram-scale synthesis protocol demonstrated the feasibility of large-scale ketamine hydrochloride manufacturing. Key modifications included:

  • NBS Bromination : Replacing HBr/H₂O₂ with NBS enhanced reaction safety and consistency.

  • Aqueous Base Washing : Reduced residue on ignition from 3.00% to <0.10%, meeting pharmacopeial standards.

  • Impurity Profiling : Identified thermal degradation products, including USP impurity B, linked to hydroxylamine formation in acidic conditions.

Quality Control and Impurity Management

Chromatographic Method Optimization

High-performance liquid chromatography (HPLC) methods were refined to detect impurities at 0.1% thresholds. Thermal degradation studies revealed two unknown impurities correlating with ketamine’s instability at elevated temperatures. One impurity matched USP impurity B, a hydroxylamine derivative exhibiting greater toxicity to zebrafish embryos than ketamine itself.

Toxicity of Hydroxylamine Impurity

Comparative studies on mouse fibroblast (L929) and human neuroblastoma (SH-SY5Y) cells showed equivalent cytotoxic effects for ketamine and hydroxylamine. However, hydroxylamine caused significant developmental abnormalities in zebrafish embryos at 50 μM concentrations, necessitating stricter limits on residual impurities.

Regulatory and Pharmacopeial Standards

Compliance with International Guidelines

The Chinese Pharmacopoeia (ChP) 2010 edition initially permitted assay limits of 90.0–110.0% for ketamine hydrochloride injections. Post-2014 revisions tightened these limits to 95.0–105.0% following evidence of impurity-related toxicity. The United States Pharmacopeia (USP) further mandates identification thresholds for specified impurities like Norketamine and Dehydronorketamine.

Synthetic Method Reagents/Conditions Yield Purity Reference
Flow ReactorHCl/ethanol, 175°C, 250 psi70%>99%
L-Tartaric Acid ResolutionL-(+)-tartaric acid, acetone-H₂O41.5%99.72%
NBS BrominationNBS, CH₃NH₂/K₂CO₃99% conv.99.5%
Impurity Source Toxicity Findings
HydroxylamineThermal degradationZebrafish embryo abnormalities at 50 μM
USP Impurity BAcidic degradationComparable cytotoxicity to ketamine

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing Ketoamine hydrochloride in laboratory settings?

  • Methodology : Synthesis typically involves condensation of 2-chlorophenyl precursors with methylamine derivatives under controlled pH and temperature. Purification is achieved via recrystallization using ethanol/water mixtures. Characterization requires a combination of nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment (>98%), and X-ray crystallography for absolute stereochemical determination .
  • Reproducibility : Ensure strict adherence to stoichiometric ratios and inert atmospheric conditions (e.g., nitrogen purge) to prevent oxidation byproducts. Document deviations in reaction times or solvent ratios to troubleshoot batch inconsistencies .

Q. How can researchers address discrepancies in reported pharmacokinetic data for this compound across preclinical studies?

  • Data Contradiction Analysis : Cross-validate experimental models (e.g., rodent vs. primate) and administration routes (IV vs. intramuscular). Use compartmental pharmacokinetic modeling to adjust for species-specific metabolic variations. Reference standardized protocols from the Beilstein Journal of Organic Chemistry for plasma sample preparation and LC-MS/MS quantification .

Q. What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) with periodic sampling. Employ differential scanning calorimetry (DSC) to detect polymorphic transitions and Fourier-transform infrared spectroscopy (FTIR) to identify hydrolysis byproducts (e.g., cyclohexanone derivatives). Compare degradation profiles against pharmacopeial standards (e.g., USP-NF) .

Advanced Research Questions

Q. How can researchers design experiments to resolve conflicting hypotheses about this compound’s NMDA receptor binding kinetics?

  • Experimental Design : Utilize radioligand displacement assays (³H-MK-801) with cortical neuron preparations. Apply Schild analysis to differentiate competitive vs. non-competitive antagonism. Incorporate molecular docking simulations (e.g., AutoDock Vina) to correlate binding affinities with structural modifications (e.g., chlorophenyl ring substitutions) .
  • Data Interpretation : Address variability in IC₅₀ values by normalizing to endogenous glutamate concentrations and controlling for pH-dependent receptor desensitization .

Q. What strategies mitigate neurotoxicity risks in long-term this compound dosing regimens for depression models?

  • Methodology : Implement dose-escalation studies with continuous EEG monitoring to detect seizure thresholds. Pair histopathological assessments (e.g., Fluoro-Jade B staining) with cytokine profiling (IL-6, TNF-α) to differentiate neuroprotective vs. pro-apoptotic effects. Cross-reference safety thresholds from FDA-approved injectable formulations .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) models improve the predictive accuracy of this compound’s hepatic clearance?

  • Approach : Use primary hepatocyte cultures or microsomal assays (CYP3A4/CYP2B6 isoforms) to quantify metabolic pathways. Apply physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) to scale intrinsic clearance rates. Validate against clinical trial data from anesthesia studies .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound’s antidepressant efficacy trials?

  • Analysis : Apply mixed-effects models (e.g., NONMEM) to account for inter-individual variability. Use hierarchical Bayesian approaches to integrate sparse sampling data from crossover designs. Report confidence intervals for ED₅₀ values and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How should researchers document non-clinical safety data to align with OECD guidelines?

  • Documentation : Include detailed histopathology images, organ weight ratios (e.g., liver-to-body weight), and hematological parameters (WBC, platelets). Reference OECD Test No. 423 for acute oral toxicity classification and ICH S7A for cardiovascular risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.